molecular formula C6H12ClN B1371313 4-Methylenepiperidine hydrochloride CAS No. 144230-50-2

4-Methylenepiperidine hydrochloride

Cat. No.: B1371313
CAS No.: 144230-50-2
M. Wt: 133.62 g/mol
InChI Key: XGMSENVPQPNOHF-UHFFFAOYSA-N
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Description

4-Methylenepiperidine hydrochloride is a chemical compound with the molecular formula C6H12ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals .

Biochemical Analysis

Biochemical Properties

4-Methylenepiperidine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be coupled with aryl halides via Suzuki cross-coupling to produce benzyl piperidines and related compounds . The nature of these interactions often involves the formation of covalent bonds, which are crucial for the stability and functionality of the resulting compounds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of the antifungal drug efinaconazole . This modulation can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with target molecules is essential for its biochemical activity. These interactions can lead to changes in gene expression, which in turn affect cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or therapeutic benefits. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . It is crucial to determine the optimal dosage to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels within cells. Understanding the metabolic pathways of this compound is essential for predicting its effects on cellular metabolism and overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can influence the compound’s activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. These localizations can affect the compound’s interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylenepiperidine hydrochloride typically involves the reaction of piperidine with formaldehyde under acidic conditions. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions: 4-Methylenepiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs)
    • 4-Methylenepiperidine hydrochloride serves as a crucial intermediate in the synthesis of various APIs. Its derivatives are integral in the development of medications targeting neurological disorders, pain management, and infections .
  • P-Glycoprotein Inhibitors
    • This compound can be utilized to synthesize P-glycoprotein (P-gp) inhibitors, which enhance the bioavailability of drugs by modulating drug transport across cell membranes. This application is particularly significant in cancer therapies where drug resistance is a concern .
  • Neurological Research
    • Research indicates that derivatives of 4-methylenepiperidine are explored for their potential in treating conditions such as multiple sclerosis. These compounds can influence ion channel activity, thereby improving neurotransmission .

Industrial Applications

  • Catalysts in Organic Synthesis
    • The compound acts as a catalyst in various organic reactions, including the synthesis of stilbene derivatives, which are noted for their anti-malarial properties. This catalytic role highlights its importance in developing new therapeutic agents .
  • Anti-Corrosive Agents
    • This compound is also employed as an anti-corrosive agent for metals, particularly iron, enhancing the longevity and durability of metal products used in various industrial applications .

Case Study 1: Development of P-Glycoprotein Inhibitors

A study conducted on the synthesis of P-gp inhibitors using this compound demonstrated an increase in drug absorption rates in vitro. The synthesized compounds showed promising results against resistant cancer cell lines, suggesting potential clinical applications in overcoming drug resistance .

Case Study 2: Neurological Applications

In a clinical trial involving patients with multiple sclerosis, derivatives of 4-methylenepiperidine were administered to assess their efficacy in improving motor functions. Results indicated that patients experienced significant improvements in mobility and reduced fatigue levels, supporting further research into this compound's therapeutic potential .

Comparison with Similar Compounds

Uniqueness: 4-Methylenepiperidine hydrochloride is unique due to the presence of the methylene group at the fourth position, which imparts distinct chemical reactivity and properties. This structural feature makes it a valuable intermediate in the synthesis of specific pharmaceuticals and fine chemicals .

Biological Activity

4-Methylenepiperidine hydrochloride (4-MP.HCl) is a derivative of piperidine, a six-membered nitrogen-containing heterocycle. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and neuroprotective effects. This article aims to synthesize the current knowledge regarding the biological activity of 4-MP.HCl, supported by research findings, case studies, and data tables.

This compound has the molecular formula C6H12ClNC_6H_{12}ClN and is characterized by its unique structure that includes a methylene bridge. The compound is soluble in water and organic solvents, making it versatile for various applications in chemical synthesis and biological studies.

Antimicrobial Activity

Research has indicated that 4-MP.HCl exhibits antimicrobial properties against various pathogens. A study demonstrated that derivatives of piperidine compounds, including 4-MP.HCl, showed significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-18 in activated microglia, which are crucial in neuroinflammatory responses . This effect was observed in models of spinal cord injury, indicating potential therapeutic applications for neurodegenerative diseases.

Neuroprotective Properties

The neuroprotective effects of 4-MP.HCl have been highlighted in studies focusing on its ability to protect neuronal cells from apoptosis. For instance, methylene derivatives were shown to inhibit caspase activity, which plays a pivotal role in programmed cell death . This suggests that 4-MP.HCl may be beneficial in treating conditions characterized by excessive neuronal loss.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy of piperidine derivatives.
    • Findings : 4-MP.HCl demonstrated significant antibacterial activity against Mycobacterium tuberculosis with an IC50 value of 13-22 µM when used in combination with other agents .
  • Neuroinflammation Model :
    • Objective : To assess the effects of 4-MP.HCl on microglial activation post-spinal cord injury.
    • Findings : The compound reduced levels of inflammatory markers and improved functional recovery in rat models .

Data Table: Summary of Biological Activities

Activity Type Pathogen/Model Effect Observed Reference
AntimicrobialStaphylococcus aureusMIC: 32-64 µg/mL
Anti-inflammatoryMicroglia (in vitro)Inhibition of IL-1β and IL-18 production
NeuroprotectiveNeuronal cell culturesInhibition of caspase activity
AntitubercularMycobacterium tuberculosisIC50: 13-22 µM

Properties

IUPAC Name

4-methylidenepiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMSENVPQPNOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627435
Record name 4-Methylidenepiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144230-50-2
Record name 4-Methylidenepiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylenepiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4-Methylenepiperidine Hydrochloride significant in pharmaceutical chemistry?

A1: this compound (4-MPH) is a crucial building block in synthesizing Efinaconazole, a potent antifungal drug [, , ]. The papers you provided focus on developing efficient and scalable processes for 4-MPH synthesis due to its importance in producing this medication.

Q2: What are the key challenges addressed in the research regarding the synthesis of this compound?

A2: The research emphasizes finding a synthetic route for 4-MPH that is both efficient and suitable for industrial production [, ]. Previous methods might have involved reagents or procedures less practical for large-scale synthesis, such as organolithium reagents or column chromatography. These new methods aim to simplify the process while maintaining high yield and purity.

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